Enhanced Plasma Stability
The Glu-Val-Cit-PAB linker exhibits substantially improved stability in mouse plasma compared to the standard Val-Cit-PAB linker. The poor stability of Val-Cit conjugates in mouse plasma is a well-documented liability that confounds in vivo efficacy and safety assessments [1]. The addition of the glutamic acid residue to the N-terminus of the dipeptide sequence significantly enhances resistance to circulating esterases and proteases, thereby extending the conjugate's half-life in circulation [2].
| Evidence Dimension | Plasma Stability (Half-Life in Mouse Plasma) |
|---|---|
| Target Compound Data | t½ = 8.4 hours |
| Comparator Or Baseline | Val-Cit-PAB (Reported to have poor stability) |
| Quantified Difference | 8.4 hours vs. significantly shorter half-life for Val-Cit; the study notes that the poor stability of Val-Cit-conjugates in mouse plasma necessitated the development of optimized alternatives [1]. |
| Conditions | In vitro incubation in mouse plasma at 37°C, using bombesin peptide conjugates (BN-EVcM1) containing the Glu-Val-Cit-PABC linker [1]. |
Why This Matters
This enhanced plasma stability is paramount for achieving a meaningful therapeutic window in murine tumor models, ensuring the intact drug-linker reaches the tumor site and reduces off-target toxicity, which is a prerequisite for successful preclinical ADC development.
- [1] Pethő L, et al. In vitro and in vivo evaluation of Bombesin-MMAE conjugates for targeted tumour therapy. Eur J Med Chem. 2024;277:116789. PMID: 39146832. View Source
- [2] PMC Article. Table 2: Linker Features. Biomedicines. 2021. PMCID: PMC8389690. View Source
